4-Phenylthiophene-2-carbaldehyde
Overview
Description
4-Phenylthiophene-2-carbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound this compound is characterized by the presence of a phenyl group attached to the fourth position of the thiophene ring and an aldehyde group at the second position.
Mechanism of Action
Target of Action
It is known that this compound is a sulfur-containing aromatic aldehyde widely utilized across the chemical and pharmaceutical industries .
Mode of Action
The precise mechanism of action of 4-Phenylthiophene-2-carbaldehyde remains partially unexplored. Scientists believe that its reactivity lies in the formation of a covalent bond between the aldehyde’s carbonyl group and the sulfur atom in the thiophene ring .
Biochemical Pathways
It is known that this compound serves as a fundamental building block for synthesizing various organic compounds, including agrochemicals and materials .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is permeant to the blood-brain barrier .
Result of Action
It is known that this compound is widely utilized in the chemical and pharmaceutical industries, suggesting that it may have diverse effects depending on its specific application .
Biochemical Analysis
Biochemical Properties
4-Phenylthiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, forming covalent bonds with amino groups in proteins and nucleic acids. This interaction can lead to the formation of Schiff bases, which are crucial intermediates in many biochemical processes . The compound’s reactivity is primarily attributed to the carbonyl group in the aldehyde and the sulfur atom in the thiophene ring .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in protein function, impacting cell signaling pathways such as the MAPK pathway . Additionally, this compound can modulate gene expression by forming adducts with DNA, potentially leading to changes in transcriptional activity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The aldehyde group reacts with nucleophilic sites on proteins and nucleic acids, leading to the formation of Schiff bases . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. The compound’s ability to form covalent adducts with DNA can also lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acids . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, leading to its accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . The compound’s interaction with nuclear proteins can lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with phenyl-substituted ynals. This method typically requires the use of a catalyst and specific reaction conditions to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as aluminum chloride.
Major Products Formed:
Oxidation: 4-Phenylthiophene-2-carboxylic acid.
Reduction: 4-Phenylthiophene-2-methanol.
Substitution: Various substituted phenylthiophenes depending on the electrophile used.
Scientific Research Applications
4-Phenylthiophene-2-carbaldehyde has been extensively studied for its applications in several fields:
Organic Synthesis: It serves as a precursor for the synthesis of various complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Medicinal Chemistry:
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
4-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a phenyl group, leading to variations in chemical behavior and applications.
Uniqueness: 4-Phenylthiophene-2-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
4-phenylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFKGWOQSVIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407488 | |
Record name | 4-phenylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26170-87-6 | |
Record name | 4-Phenyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26170-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-phenylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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